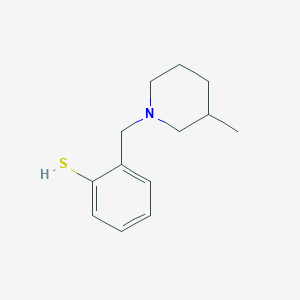

2-((3-Methylpiperidin-1-yl)methyl)benzenethiol

CAS No.:

Cat. No.: VC13549166

Molecular Formula: C13H19NS

Molecular Weight: 221.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NS |

|---|---|

| Molecular Weight | 221.36 g/mol |

| IUPAC Name | 2-[(3-methylpiperidin-1-yl)methyl]benzenethiol |

| Standard InChI | InChI=1S/C13H19NS/c1-11-5-4-8-14(9-11)10-12-6-2-3-7-13(12)15/h2-3,6-7,11,15H,4-5,8-10H2,1H3 |

| Standard InChI Key | QSKRUGFEUPEBMF-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)CC2=CC=CC=C2S |

| Canonical SMILES | CC1CCCN(C1)CC2=CC=CC=C2S |

Introduction

2-((3-Methylpiperidin-1-yl)methyl)benzenethiol is an organic compound characterized by a benzene ring substituted with a thiol group and a 3-methylpiperidin-1-ylmethyl group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug development .

Synthesis Methods

The synthesis of 2-((3-Methylpiperidin-1-yl)methyl)benzenethiol typically involves the alkylation of piperidine derivatives with thiol-containing compounds. The reaction conditions and reagents used can vary depending on the specific synthesis route chosen. Common methods involve nucleophilic substitution reactions where a thiol group is introduced onto a benzene ring already substituted with a piperidine moiety.

Applications and Biological Activities

This compound is of interest for its potential biological activities, particularly in medicinal chemistry. The piperidine moiety can enhance binding affinity to biological targets due to its nitrogen atom, while the thiol group may participate in redox reactions or form disulfide bonds with proteins. These properties make it a candidate for drug development, although specific applications have not been widely reported in the literature.

Analytical Techniques

For characterization and purity assessment, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed. These methods provide detailed structural information and confirm the identity of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume